molecular formula C5H8O4 B052789 4-Hydroxy-2-oxopentanoic acid CAS No. 3318-73-8

4-Hydroxy-2-oxopentanoic acid

Cat. No. B052789
CAS RN: 3318-73-8
M. Wt: 132.11 g/mol
InChI Key: HFKQINMYQUXOCH-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxopentanoic acid, also known as 4-hydroxy-2-oxovalerate, is an organic compound with the molecular formula C5H8O4 . It is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase .


Synthesis Analysis

The synthesis of 4-Hydroxy-2-oxopentanoic acid involves the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-oxopentanoic acid consists of 5 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The structure can be further analyzed using tools such as JSmol for a 3D view .


Chemical Reactions Analysis

4-Hydroxy-2-oxopentanoic acid is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . It can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .


Physical And Chemical Properties Analysis

4-Hydroxy-2-oxopentanoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 256.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 57.4±6.0 kJ/mol and a flash point of 123.3±19.1 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Crystal Structure and Hydrogen Bonding : Levulinic acid exhibits a nearly planar structure and forms hydrogen bonds in crystal form, contributing to its potential in material sciences (Hachuła et al., 2013).

  • Enzyme Inhibition : Derivatives of 4-hydroxy-2-oxopentanoic acid have been evaluated for inhibitory activity against carboxypeptidase A, an enzyme, suggesting potential pharmaceutical applications (Wang et al., 2010).

  • Mass Spectrometry and Fragmentation Pathways : This compound has been characterized using mass spectrometry, providing insights into its fragmentation pathways, useful in analytical chemistry (Kanawati et al., 2008).

  • Reactivity with Enzymes : It has been studied for its reactivity with enzymes like pyruvate kinase, which is significant for understanding enzyme mechanisms and designing inhibitors (Chalkley & Bloxham, 1976).

  • Synthesis of Functionalized Pyroglutamic Acids : A method for accessing 3-hydroxy-4-oxopentanoic acid derivatives has been developed, important for synthesizing functionalized pyroglutamic acids, which have potential pharmaceutical applications (Gilley et al., 2008).

  • Metabolism Studies : Its metabolism in biological systems like rat pancreatic islets has been studied, contributing to our understanding of metabolic processes (Hutton et al., 1979).

  • Hydrogen Bond Analysis : Investigations into the hydrogen bonds between oxime and carboxyl groups in compounds like 4-methyl-2-oxopentanoic acid offer insights into the chemical properties and potential applications of these compounds (Maurin et al., 1995).

  • Enzymatic Degradation of Aromatic Compounds : The hydration of 2-oxopent-4-enoate, a similar compound, by stereospecific enzymes highlights its role in the degradation of aromatic compounds in bacteria (Collinsworth et al., 1973).

  • Oxidative Cyclization in Chemical Synthesis : The role of 5-aryl-3-oxopentanoic acid in oxidative cyclization processes has been explored, which is important in organic synthesis (Citterio et al., 1990).

  • Direct Asymmetric Hydrogenation : The compound has been used in studies exploring the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, a key process in the synthesis of certain intermediates for ACE inhibitors (Zhu et al., 2010).

Future Directions

The future directions of 4-Hydroxy-2-oxopentanoic acid research could involve further exploration of its synthesis and degradation pathways . Additionally, its role as a metabolite in various species, such as Escherichia coli, could be further investigated .

properties

IUPAC Name

4-hydroxy-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKQINMYQUXOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-oxopentanoic acid

CAS RN

3318-73-8
Record name 4-Hydroxy-2-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3318-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-oxovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003318738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXY-2-OXOPENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7M6F8F7B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
M Horinouchi, T Hayashi, H Koshino… - Applied and …, 2005 - Am Soc Microbiol
… -2,4-dienoate to 4-hydroxy-2-oxopentanoic acid in biphenyl degradation, and the following TesF … BphJ converts 4-hydroxy-2-oxopentanoic acid into pyruvate and acetaldehyde, and the …
Number of citations: 69 journals.asm.org
J Carere, SE McKenna, MS Kimber, SYK Seah - Biochemistry, 2013 - ACS Publications
… A second protein annotated as a 4-hydroxy-2-oxopentanoic acid aldolase in M. tuberculosis (MhpE, Rv3469c) was expressed and purified, but was found to lack aldolase activity. …
Number of citations: 44 pubs.acs.org
M Schurink, S Wolterink‐van Loo… - …, 2014 - Wiley Online Library
… Stereochemical course of the formation of 5-azido-4-hydroxy-2-oxopentanoic acid from pyruvate and 2-Ae by using different KDGAs. A) Concentration of total product (•), 5-azido-4(S)-…
JJ Arensdorf, DD Focht - Applied and Environmental Microbiology, 1995 - Am Soc Microbiol
… of the metabolite identified as the methyl ester of 5-chloro-4-hydroxy-2-oxopentanoic acid. … of the metabolite identified as the gamma-lactone of 5-chloro-4-hydroxy-2-oxopentanoic acid. …
Number of citations: 125 journals.asm.org
J Carere - 2013 - atrium.lib.uoguelph.ca
… A second gene annotated as 4-hydroxy-2-oxopentanoic acid aldolase (Rv3469c) from M. tuberculosis was expressed, purified and found to possess oxaloacetate decarboxylase and …
Number of citations: 1 atrium.lib.uoguelph.ca
OD Ekpe, G Choo, Y Choi, J Jeon, JE Oh - Journal of Hazardous Materials, 2022 - Elsevier
… , succinic acid, and 4-hydroxy-2-oxopentanoic acid were earlier identified and reported for … , Succinic acid, and 4-hydroxy-2-oxopentanoic acid were earlier identified and reported for …
Number of citations: 5 www.sciencedirect.com
J Hollender, J Hopp, W Dott - Applied and environmental …, 1997 - Am Soc Microbiol
… 5-Chloro-4-hydroxy2-oxopentanoic acid produced in strain P166 is cleaved to pyruvate and chloroacetate (1, 2). Chloride release by this strain is slow and does not coincide with 4-…
Number of citations: 100 journals.asm.org
VG Khomenkov, AB Shevelev, VG Zhukov… - Applied Biochemistry …, 2005 - Springer
Genes for catechol 1,2- and 2,3-dioxygenases were cloned. These enzymes hold important positions in the ortho and meta pathways of the metabolism of aromatic carbons by microbial …
Number of citations: 3 link.springer.com
S Su, L Liao, Y Yu, J Zhang, B Chen - Marine Genomics, 2019 - Elsevier
… further converted to the final product acetyl-CoA entering into Citric acid (TCA) cycle, through the cartelization of 2-keto-4-pentenoate hydratase (DmpE), 4-hydroxy-2-oxopentanoic acid …
Number of citations: 10 www.sciencedirect.com
M Kiel, KH Engesser - Applied microbiology and biotechnology, 2015 - Springer
Fluoroaromatics are widely and—in recent years—increasingly used as agrochemicals, starting materials for chemical syntheses and especially pharmaceuticals. This originates from …
Number of citations: 71 link.springer.com

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